molecular formula C27H25ClF4N4O3 B14748197 4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide

4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide

Cat. No.: B14748197
M. Wt: 565.0 g/mol
InChI Key: JDSOPSVHZBKHQC-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carboxamide, 4-(5-chloro-2-furanyl)-1,3-bis(2,4-difluorophenyl)-4,5-dihydro-5-methyl-N-[(4-methyl-2-morpholinyl)methyl] is a complex organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and multiple fluorine atoms, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-5-carboxamide derivatives typically involves multi-step reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the reaction of ethyl 1,3-dimethyl-4-chloro-1H-pyrazole-5-carboxylate with various reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-5-carboxamide derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), nitrating agents like nitric acid (HNO3), and sulfonating agents like sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1H-Pyrazole-5-carboxamide derivatives have shown significant potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carboxamide derivatives involves interaction with specific molecular targets and pathways. For instance, these compounds may inhibit the growth of fungi and insects by interfering with their metabolic processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-5-carboxamide, 4-(5-chloro-2-furanyl)-1,3-bis(2,4-difluorophenyl)-4,5-dihydro-5-methyl-N-[(4-methyl-2-morpholinyl)methyl] is unique due to its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C27H25ClF4N4O3

Molecular Weight

565.0 g/mol

IUPAC Name

4-(5-chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide

InChI

InChI=1S/C27H25ClF4N4O3/c1-27(26(37)33-13-17-14-35(2)9-10-38-17)24(22-7-8-23(28)39-22)25(18-5-3-15(29)11-19(18)31)34-36(27)21-6-4-16(30)12-20(21)32/h3-8,11-12,17,24H,9-10,13-14H2,1-2H3,(H,33,37)

InChI Key

JDSOPSVHZBKHQC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=NN1C2=C(C=C(C=C2)F)F)C3=C(C=C(C=C3)F)F)C4=CC=C(O4)Cl)C(=O)NCC5CN(CCO5)C

Origin of Product

United States

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